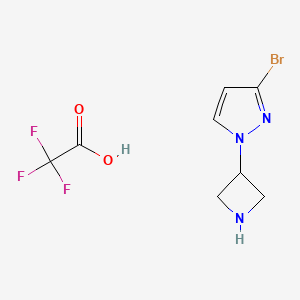
1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid is a compound that combines the structural features of azetidine, pyrazole, and trifluoroacetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid typically involves the reaction of azetidine derivatives with pyrazole compounds under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts. The reaction is usually carried out at temperatures ranging from room temperature to 100°C, depending on the specific reagents and desired yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Applications De Recherche Scientifique
1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-(azetidin-3-yl)-1H-pyrazol-3-amine, trifluoroacetic acid
- 1-(azetidin-3-yl)-3-fluoroazetidine, trifluoroacetic acid
- 1-(azetidin-3-yl)azetidine, trifluoroacetic acid
Comparison: Compared to similar compounds, 1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid is unique due to the presence of the bromine atom in the pyrazole ring
Propriétés
Formule moléculaire |
C8H9BrF3N3O2 |
|---|---|
Poids moléculaire |
316.08 g/mol |
Nom IUPAC |
1-(azetidin-3-yl)-3-bromopyrazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H8BrN3.C2HF3O2/c7-6-1-2-10(9-6)5-3-8-4-5;3-2(4,5)1(6)7/h1-2,5,8H,3-4H2;(H,6,7) |
Clé InChI |
VHQMOJMKRFVWDQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)N2C=CC(=N2)Br.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Fluorocyclopropyl)methoxy]acetic acid](/img/structure/B13502534.png)
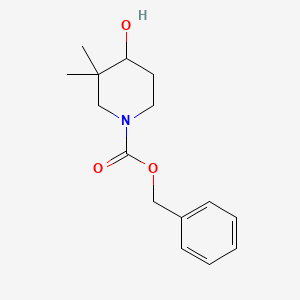
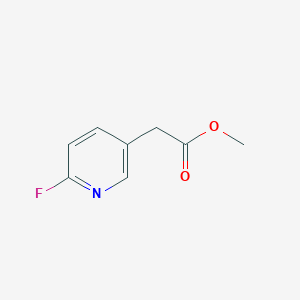
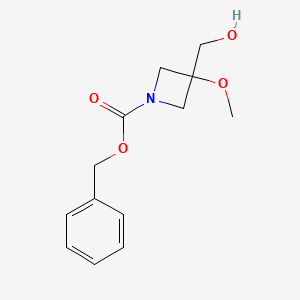
![2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13502564.png)
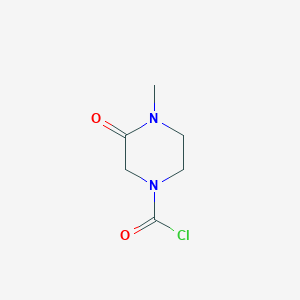
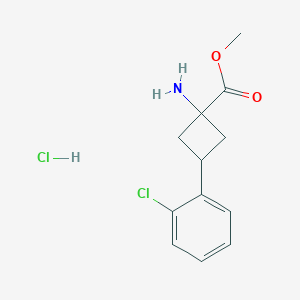

![tert-Butyl 3-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate](/img/structure/B13502607.png)
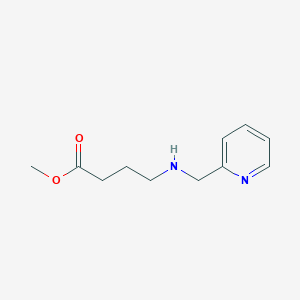
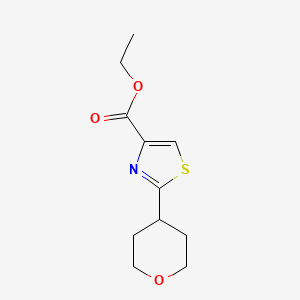
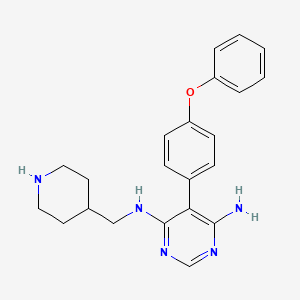
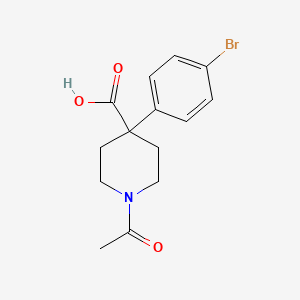
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid](/img/structure/B13502632.png)
